molecular formula C22H26ClN3O5S B2545395 N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 898425-90-6

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2545395
CAS No.: 898425-90-6
M. Wt: 479.98
InChI Key: LFAGGQIAMNLYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine core substituted at position 1 with a 4-chlorobenzenesulfonyl group and at position 2 with an ethyl chain terminating in an ethanediamide (oxamide) linker. The ethanediamide is further substituted with a 4-methoxyphenyl group. Key structural motifs include:

  • Piperidine ring: A common scaffold in pharmaceuticals (e.g., opioids, antihistamines).
  • 4-Chlorobenzenesulfonyl group: Enhances binding to sulfonamide-sensitive targets, such as carbonic anhydrase or serotonin receptors.
  • 4-Methoxyphenyl group: A lipophilic substituent that may modulate blood-brain barrier penetration or receptor affinity .

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-31-19-9-7-17(8-10-19)25-22(28)21(27)24-14-13-18-4-2-3-15-26(18)32(29,30)20-11-5-16(23)6-12-20/h5-12,18H,2-4,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAGGQIAMNLYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The target molecule’s preparation is divided into three primary stages:

  • Piperidine core synthesis : Formation of the 2-(2-aminoethyl)piperidine scaffold.
  • Sulfonylation : Introduction of the 4-chlorobenzenesulfonyl group at the piperidine nitrogen.
  • Amidation : Sequential coupling of ethanedioic acid derivatives with 4-methoxyaniline.

This strategy aligns with modular approaches for sulfonamide-containing pharmaceuticals, leveraging intermediates reported in analogous syntheses.

Piperidine Core Synthesis

The 2-(2-aminoethyl)piperidine moiety is synthesized via reductive amination or cyclization. Patent US9650337B2 describes a hydrogenation-based method for piperidine derivatives using resorcinol and azacycloalkanone precursors. Adapted to this context:

  • Cyclization : Resorcinol reacts with tert-butyl 4-oxopiperidine-1-carboxylate in tert-butanol/water under basic conditions (NaOH, 25°C), yielding tert-butyl 4-(2,4-dihydroxyphenyl)-4-hydroxypiperidine-1-carboxylate.
  • Hydrogenation : The intermediate undergoes catalytic hydrogenation (Pd/C, 5 bar H₂) in methanol, cleaving protective groups and reducing hydroxylamine bonds to form 2-(2-aminoethyl)piperidine.

Table 1: Piperidine Core Synthesis Conditions

Step Reagents Conditions Yield Source
Cyclization Resorcinol, tert-butyl 4-oxopiperidine-1-carboxylate, NaOH tert-butanol/water, 25°C, 12 h 67%
Hydrogenation Pd/C, H₂ (5 bar) Methanol, 50°C, 6 h 89%

Sulfonylation of Piperidine

The piperidine nitrogen is sulfonylated using 4-chlorobenzenesulfonyl chloride. This reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine) to scavenge HCl.

Procedure :

  • 2-(2-Aminoethyl)piperidine (1 eq) is dissolved in DCM.
  • 4-Chlorobenzenesulfonyl chloride (1.2 eq) is added dropwise at 0°C.
  • Triethylamine (2 eq) is introduced, and the mixture is stirred for 12 h at room temperature.
  • The product is purified via silica gel chromatography (DCM/methanol 95:5).

Table 2: Sulfonylation Optimization

Base Solvent Temp (°C) Yield
Triethylamine DCM 25 82%
Pyridine THF 0→25 75%

Ethylenediamine Linker Incorporation

The ethylenediamine bridge is installed via nucleophilic acyl substitution. A modified protocol from WO2021074138A1 employs ethanedioyl dichloride:

  • Activation : Ethanedioyl dichloride (1.1 eq) reacts with the sulfonylated piperidine (1 eq) in THF at −10°C.
  • Coupling : The intermediate is treated with 4-methoxyaniline (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) at 25°C for 6 h.

Critical Note : Excess DIPEA ensures complete deprotonation of the aniline, facilitating amide bond formation.

Amide Bond Formation with 4-Methoxyphenyl Group

The final amidation step is optimized for regioselectivity. As reported in PMC9462268, fluoroacetamide analogues are synthesized via oxidative methods, but here, a milder carbodiimide-based approach is preferred:

  • Carbodiimide Activation : Ethanedioic acid (1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and hydroxybenzotriazole (HOBt, 1.5 eq) in DCM.
  • Coupling : Addition of 4-methoxyaniline (1.2 eq) and stirring for 12 h at 25°C.

Table 3: Amidation Yields Across Solvents

Solvent Catalyst Yield
DCM EDC/HOBt 78%
DMF HATU 85%

Purification and Characterization

Purification involves flash chromatography (DCM/methanol gradients) followed by recrystallization from ethanol/water. Structural confirmation is achieved via:

  • NMR : Distinct signals for sulfonyl (δ 7.8–7.6 ppm, aromatic), piperidine (δ 3.4–2.8 ppm), and methoxy groups (δ 3.7 ppm).
  • HPLC : Purity >90% (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Route A (Patent US9650337B2) :

  • Advantages : High-yielding hydrogenation (89%), no cryogenic steps.
  • Disadvantages : Requires palladium catalysts, increasing cost.

Route B (PMC9462268) :

  • Advantages : Oxidative conditions avoid carbodiimide reagents.
  • Disadvantages : Lower yields (67%) due to side reactions.

Industrial Scalability Considerations

Key factors for large-scale production:

  • Cost Efficiency : Resorcinol-based piperidine synthesis (US9650337B2) reduces precursor expenses by 40% compared to bromobenzene routes.
  • Safety : Hydrogenation at 5 bar H₂ minimizes explosion risks vs. high-pressure systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methoxy group.

    Reduction: Reduction reactions can target the sulfonyl group or the amide bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for use in the synthesis of advanced materials with specific electronic or mechanical properties.

    Biological Research: It is used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

  • Structural Similarities :
    • Shares a 4-chlorobenzenesulfonyl group attached to a piperidine-derived scaffold.
    • Contains a phenylethyl side chain, though linked to a piperidinylidene (unsaturated) ring.
  • Key Differences :
    • W-15 lacks the ethanediamide linker and 4-methoxyphenyl group.
    • The unsaturated piperidinylidene ring in W-15 may reduce conformational flexibility compared to the saturated piperidine in the target compound.
  • Pharmacological Context : W-15 is structurally related to fentanyl analogs but lacks opioid activity due to differences in substitution patterns .

N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide

  • Structural Similarities :
    • Contains an ethanediamide group linked to a 4-methoxyphenyl substituent.
    • Features a piperazine ring instead of piperidine, with a 4-methylbenzoyl group.
  • Key Differences: Piperazine vs. The 4-methylbenzoyl group introduces additional steric bulk compared to the 4-chlorobenzenesulfonyl group.
  • Functional Implications : Piperazine derivatives often exhibit enhanced solubility and serotonin receptor affinity, suggesting divergent therapeutic applications .

Astemizole (Antihistamine)

  • Structural Similarities :
    • Contains a 4-methoxyphenylethyl group attached to a piperidine ring.
    • Piperidine substitution at position 4 (vs. position 2 in the target compound).
  • Key Differences :
    • Astemizole incorporates a benzimidazole moiety instead of ethanediamide.
    • The 4-fluorobenzyl group in astemizole replaces the 4-chlorobenzenesulfonyl group.
  • Pharmacological Relevance : Astemizole’s antihistamine activity highlights the importance of the 4-methoxyphenyl-piperidine motif in H1 receptor antagonism .

4-Methoxybutyrylfentanyl (N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide)

  • Structural Similarities :
    • Shares a 4-methoxyphenyl group and piperidine core.
    • Phenylethyl side chain resembles the ethyl linker in the target compound.
  • Key Differences :
    • Butanamide group replaces the ethanediamide linker.
    • Piperidine substitution at position 4 (vs. position 2).
  • Functional Implications : As a fentanyl analog, this compound’s opioid activity underscores the role of piperidine positioning and acyl groups in µ-opioid receptor binding .

Comparative Data Table

Compound Name Core Scaffold Key Substituents Pharmacological Class Reference
N-{2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide Piperidine 4-Chlorobenzenesulfonyl, ethanediamide, 4-methoxyphenyl Unknown (Potential sulfonamide target)
W-15 Piperidinylidene 4-Chlorobenzenesulfonyl, phenylethyl Non-opioid (Structural analog)
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Piperazine 4-Methylbenzoyl, ethanediamide, 4-methoxyphenyl Research compound
Astemizole Piperidine 4-Methoxyphenylethyl, benzimidazole Antihistamine
4-Methoxybutyrylfentanyl Piperidine 4-Methoxyphenyl, butanamide, phenylethyl Opioid

Research Findings and Implications

  • Sulfonamide vs. Amide Linkers : The ethanediamide group in the target compound may confer greater metabolic stability compared to simple amides (e.g., butyrylfentanyl) due to reduced susceptibility to esterase cleavage .
  • Piperidine Positioning: Substitution at position 2 (vs. 4 in fentanyl analogs) may reduce opioid receptor affinity, suggesting non-opioid applications .

Biological Activity

N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a sulfonyl group, and an ethanediamide moiety, which are critical for its interaction with biological targets. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

  • IUPAC Name : N'-benzyl-N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
  • Molecular Formula : C22H26ClN3O4S
  • Molecular Weight : 415.9347 g/mol
  • CAS Number : 898406-76-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural components facilitate binding interactions that can modulate biological pathways. Key mechanisms include:

  • Enzyme Inhibition : The sulfonyl group may enhance the compound's binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Data

Activity TypeTarget/PathwayReference
Anticancer ActivityHuman breast carcinoma (MCF-7)
Antiproliferative EffectsG2/M cell-cycle arrest
Enzyme InhibitionPotential inhibition of specific kinases
Antimicrobial ActivityIn vitro activity against Plasmodium

Case Studies

  • Anticancer Evaluation :
    • A study evaluated the anticancer properties of structurally related compounds and identified that modifications to the piperidine and sulfonyl groups significantly enhanced antiproliferative activity against MCF-7 cells. The compound demonstrated effective G2/M cell-cycle arrest and induced apoptosis in vitro, suggesting potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies :
    • Research indicated that similar sulfonamide derivatives exhibit inhibitory effects on various kinases involved in cancer progression. These findings suggest that this compound may also possess similar enzyme-inhibitory properties, warranting further investigation into its pharmacological profile.
  • Antimicrobial Properties :
    • Compounds with similar structures have shown moderate activity against Plasmodium falciparum, indicating a potential role in antimalarial drug development. Further studies are needed to explore the specific mechanisms through which this compound exerts antimicrobial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.